4-Bromo-2-iodo-3-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-iodo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a pyridine ring. It is a crystalline solid that is typically colorless or light yellow. The unique combination of halogens and the trifluoromethyl group imparts distinct chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 3-(trifluoromethyl)pyridine. The process involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine or an iodinating agent like iodine monochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts, along with boronic acids or organostannanes, are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while nucleophilic substitution can introduce functional groups such as azides or nitriles.
Scientific Research Applications
4-Bromo-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target. In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their elimination.
Comparison with Similar Compounds
4-Bromo-2-iodo-3-(trifluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
- 4-Chloro-2-iodo-3-(trifluoromethyl)pyridine
Uniqueness
The unique combination of bromine, iodine, and a trifluoromethyl group in this compound imparts distinct chemical properties, such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Properties
IUPAC Name |
4-bromo-2-iodo-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTSUOKIESHFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.